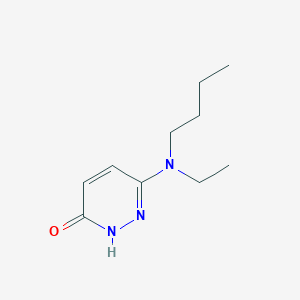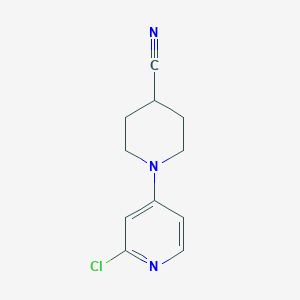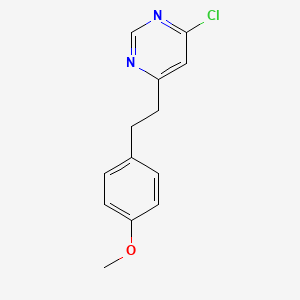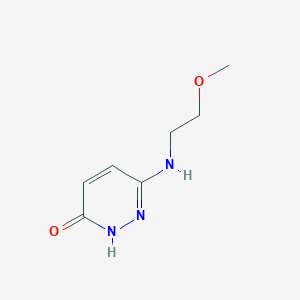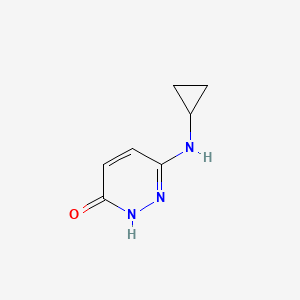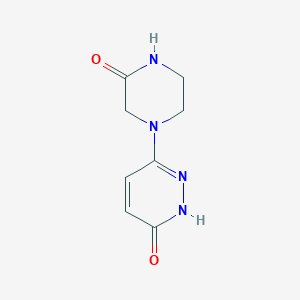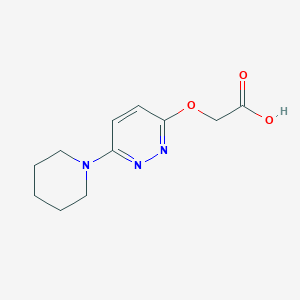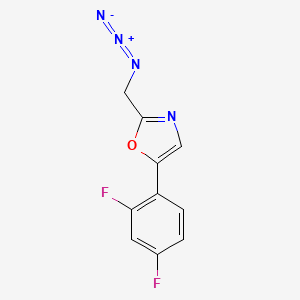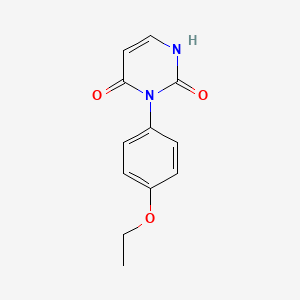
1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine” can be inferred from its name. It likely contains a pyrazole ring and a pyridine ring, as mentioned above. The “1-ethyl” and “N-methyl” parts suggest that an ethyl group (a two-carbon chain) is attached to one carbon of the pyrazole ring, and a methyl group (a single carbon atom) is attached to the nitrogen of the pyrazole ring .Scientific Research Applications
Medicinal Chemistry: Drug Design and Discovery
In medicinal chemistry, this compound’s structure could be utilized as a pharmacophore, the part of a molecule responsible for its biological activity. Its pyrazole and pyridine moieties are common in drugs due to their ability to interact with various biological targets. For instance, pyrazole derivatives are known for their anti-inflammatory and analgesic properties . The compound could serve as a lead structure for developing new therapeutic agents by modifying its functional groups to enhance its activity and selectivity for specific biological targets.
Pharmacology: Anti-Fibrotic Therapies
The pyridin-2-yl group, present in the compound, is found in molecules with anti-fibrotic activity . Research in pharmacology could explore this compound’s potential to inhibit fibrosis, a pathological scarring process that can lead to organ dysfunction. By studying its effects on hepatic stellate cells, which play a crucial role in liver fibrosis, scientists could develop novel anti-fibrotic drugs.
Chemical Synthesis: Building Blocks for Heterocyclic Compounds
This compound could act as an intermediate in the synthesis of more complex heterocyclic compounds. Its pyridin-2-yl and pyrazol moieties offer points of functionalization, allowing for the construction of diverse molecular architectures. Such intermediates are valuable in synthesizing novel compounds with potential pharmacological activities .
Analytical Chemistry: Chromatographic Studies
In analytical chemistry, the compound’s unique structure could be used as a standard or reference compound in chromatographic studies to help identify or quantify similar structures in complex mixtures. Its nitrogen heterocycles could provide distinct UV/Vis or fluorescence properties, aiding in the detection and analysis of related compounds .
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as pyrazole derivatives, have been shown to exhibit diverse functionality and stereochemical complexity . This suggests that the compound may interact with its targets in a complex manner, leading to various physiological and pharmacological changes.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to affect a wide range of biological activities . This suggests that the compound may influence multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in similar molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit diverse biological activities . This suggests that the compound may have a broad range of molecular and cellular effects.
Action Environment
It’s known that the biological activity of similar compounds, such as indole derivatives, can be influenced by various factors . These may include the presence of other compounds, pH levels, temperature, and other environmental conditions.
properties
IUPAC Name |
1-(2-ethyl-5-pyridin-2-ylpyrazol-3-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-3-16-10(9-13-2)8-12(15-16)11-6-4-5-7-14-11/h4-8,13H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQBCNDUGMCACD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=N2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



